1-(5-Methyl-1H-pyrazol-3-YL)propan-2-one
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Overview
Description
1-(5-Methyl-1H-pyrazol-3-YL)propan-2-one is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-(5-Methyl-1H-pyrazol-3-YL)propan-2-one typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Methyl-1H-pyrazol-3-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring’s nitrogen atoms participate actively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methyl-1H-pyrazol-3-YL)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-pyrazol-3-YL)propan-2-one involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. These interactions can modulate enzyme functions or receptor activities, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(5-Methyl-1H-pyrazol-3-YL)propan-2-one can be compared with other pyrazole derivatives, such as:
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one: Another pyrazole derivative with applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(9-8-5)4-6(2)10/h3H,4H2,1-2H3,(H,8,9) |
InChI Key |
ULUCHWHQHIDSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)C |
Origin of Product |
United States |
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